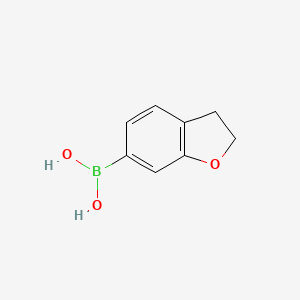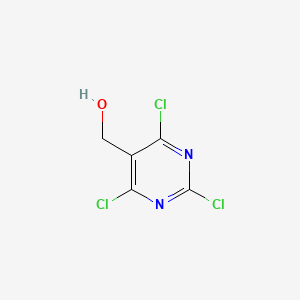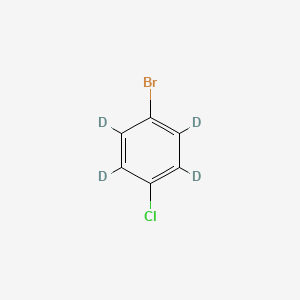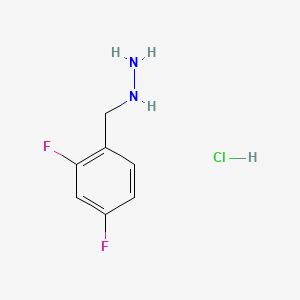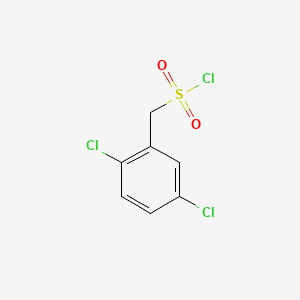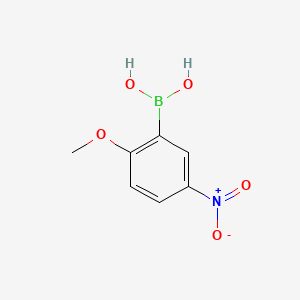
(2-Methoxy-5-nitrophenyl)boronic acid
Übersicht
Beschreibung
“(2-Methoxy-5-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 677746-35-9 . It has a molecular weight of 196.96 and its IUPAC name is 2-methoxy-5-nitrophenylboronic acid . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
While specific synthesis methods for “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation . This process involves the use of a radical approach to protodeboronate 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The linear formula for “(2-Methoxy-5-nitrophenyl)boronic acid” is C7H8BNO5 . The InChI code is 1S/C7H8BNO5/c1-14-7-3-2-5 (9 (12)13)4-6 (7)8 (10)11/h2-4,10-11H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids are generally used in Suzuki–Miyaura coupling reactions . This process involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of boron to palladium .Physical And Chemical Properties Analysis
“(2-Methoxy-5-nitrophenyl)boronic acid” is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Diol Recognition and Binding
(2-Methoxy-5-nitrophenyl)boronic acid demonstrates a significant ability to bind to diols. This is exemplified in studies where it showed comparable affinity to that of an ortho-methylamino substituted boronic acid in binding to both a catechol dye and fructose (Mulla, Agard, & Basu, 2004). Furthermore, it has been investigated for its capacity to specifically reduce fructose in food matrices, such as fruit juice, highlighting its potential utility in the food industry (Pietsch & Richter, 2016).
Fluorescence Quenching Studies
The compound has been the subject of fluorescence quenching studies. For instance, research involving the fluorescence quenching of boronic acid derivatives by aniline in alcohols noted a negative deviation from the Stern–Volmer equation, suggesting complex interactions at play (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Sugar Binding Interactions
It has been studied for its binding interaction with various sugars, where its fluorescence intensity changes upon the addition of sugars like dextrose, arabinose, xylose, sucrose, and lactose. This indicates its potential for applications in detecting and analyzing sugar compositions (Bhavya et al., 2016).
Macrocycle and Polymer Chemistry
(2-Methoxy-5-nitrophenyl)boronic acid has been utilized in the synthesis of macrocyclic compounds and boronates, contributing to advances in macrocycle and polymer chemistry. These compounds have potential applications in materials science and catalysis (Fárfan et al., 1999).
Cross-Coupling Reactions
This boronic acid derivative has been employed in Suzuki-Miyaura cross-coupling reactions. Such reactions are pivotal in the synthesis of highly functionalized organic compounds, which have broad implications in pharmaceuticals and materials science (Kuethe & Childers, 2008).
Spectroscopic Reporter Compounds
The compound's role in the design of boronic acid spectroscopic reporter compounds has been explored. This involves utilizing the pKa-lowering effect of diol binding for creating compounds that change their spectroscopic properties upon diol binding, thus aiding in the detection and analysis of saccharides (Ni, Fang, Springsteen, & Wang, 2004).
Safety And Hazards
“(2-Methoxy-5-nitrophenyl)boronic acid” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Zukünftige Richtungen
While specific future directions for “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Eigenschaften
IUPAC Name |
(2-methoxy-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCSFVTRYBXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666866 | |
| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-nitrophenyl)boronic acid | |
CAS RN |
677746-35-9 | |
| Record name | B-(2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677746-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-5-nitrophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



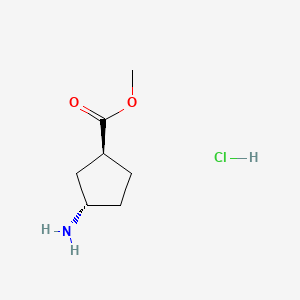
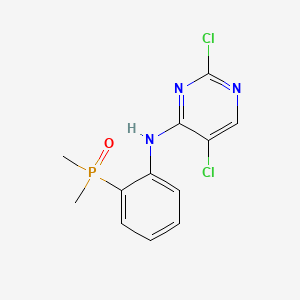
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
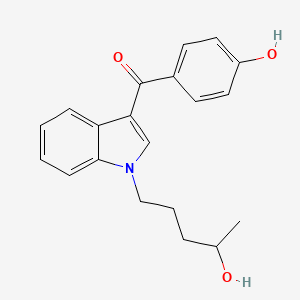
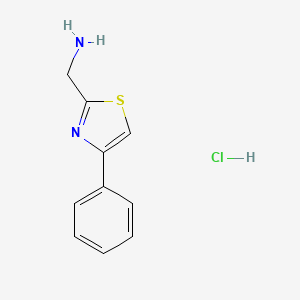
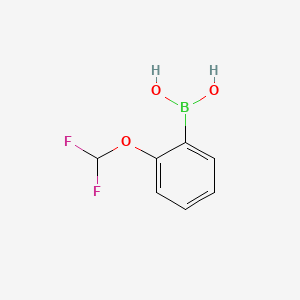
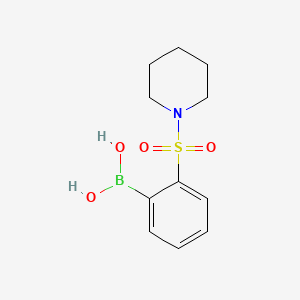
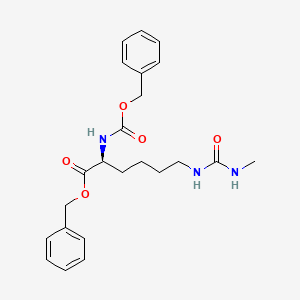
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)
